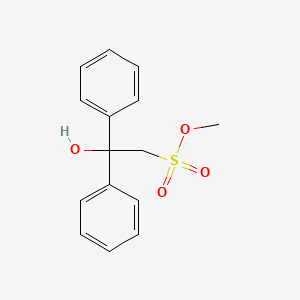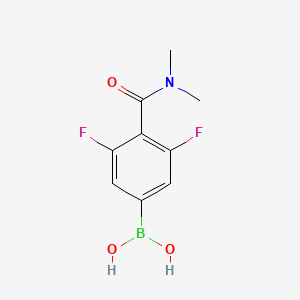![molecular formula C7H13NO2 B14018974 ((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol](/img/structure/B14018974.png)
((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol: is a bicyclic compound featuring an oxabicyclo and azabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable azabicyclo compound with an oxabicyclo precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: ((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, ((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its bicyclic structure may enable it to bind to specific proteins or enzymes, making it a valuable tool for studying biochemical pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance polymers and other advanced materials .
Mechanism of Action
The mechanism of action of ((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
- 8-Oxa-3-azabicyclo[3.2.1]octane
- 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
Uniqueness: ((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol stands out due to its specific stereochemistry and functional groups.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
[(5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol |
InChI |
InChI=1S/C7H13NO2/c9-5-6-3-7-4-8(6)1-2-10-7/h6-7,9H,1-5H2/t6-,7+/m0/s1 |
InChI Key |
PCIHROXJHQWGLB-NKWVEPMBSA-N |
Isomeric SMILES |
C1CO[C@@H]2C[C@H](N1C2)CO |
Canonical SMILES |
C1COC2CC(N1C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


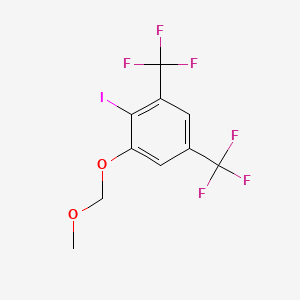

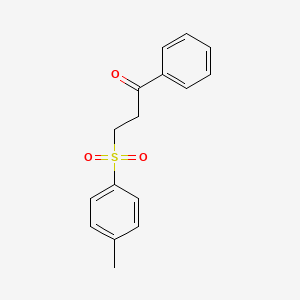
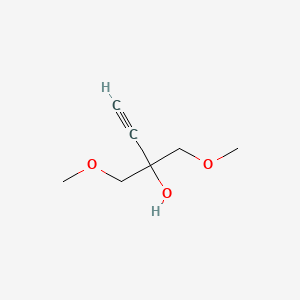
![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)
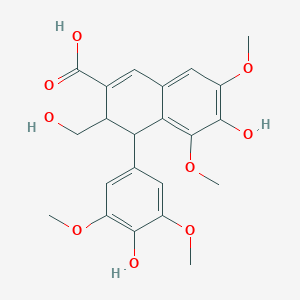
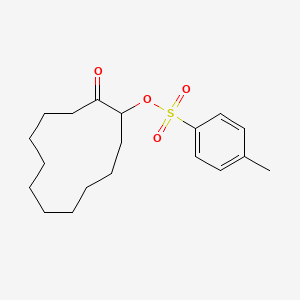
![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
![N-{1-[(Diphenylmethyl)sulfanyl]-3-oxobutan-2-yl}acetamide](/img/structure/B14018964.png)

